molecular formula C17H12N2O2 B1235982 (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone CAS No. 249762-62-7

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

Cat. No. B1235982
CAS RN: 249762-62-7
M. Wt: 276.29 g/mol
InChI Key: AALNCHNFTKRFEL-UHFFFAOYSA-N
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Description

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone is an indolyl carboxylic acid.

Scientific Research Applications

Vibrational and Electronic Properties Studies

  • A study by (Al-Wabli et al., 2017) focused on a bis-indolic derivative related to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone. They explored its energetic and spectroscopic profiles, including IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra, through experimental and theoretical methods. This research contributes to understanding the physical and chemical properties of such compounds.

NR1/2B N-methyl-D-aspartate Receptor Antagonism

  • Research by (Borza et al., 2007) identified a derivative of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone as a potent antagonist of the NR2B subunit-selective NMDA receptor. This highlights potential applications in neuroscience and pharmacology.

Analysis of Synthetic Cannabinoids

  • The study by (Reid et al., 2014) involved the analysis of sewage for detecting synthetic cannabinoids, including derivatives similar to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone. This demonstrates the compound's relevance in environmental and forensic studies.

Exploration of Natural Pigments

  • A research by (Ishani et al., 2021) explored a multifaceted pigment derived from a similar compound. This pigment shows potential applications in various industries, including medicine, cosmetics, and textiles.

Antitumor and Antimicrobial Activity

  • The work by (Lee et al., 2015) synthesized derivatives with potent antitumor and antiproliferative activity. These findings highlight the potential of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone derivatives in cancer research.

  • Another study by (Nagarapu & Pingili, 2014) synthesized novel indole derivatives with antimicrobial activity, indicating potential applications in developing new antibiotics.

Drug Abuse and Toxicology Studies

  • The study by (Ferk et al., 2016) investigated the genotoxic properties of a synthetic cannabinoid structurally similar to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone, contributing to drug abuse and toxicology research.

properties

CAS RN

249762-62-7

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

InChI

InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H

InChI Key

AALNCHNFTKRFEL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

synonyms

D-64406

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
Reactant of Route 2
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
Reactant of Route 3
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
Reactant of Route 4
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
Reactant of Route 5
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone
Reactant of Route 6
(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

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